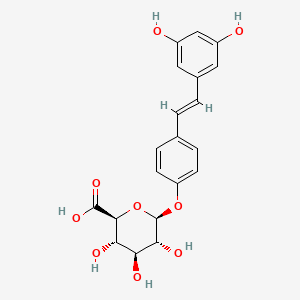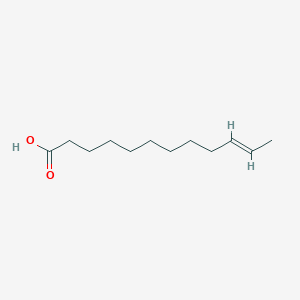![molecular formula C29H56O5Si3 B1239070 (Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid CAS No. 90293-03-1](/img/structure/B1239070.png)
(Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid is a synthetic derivative of prostaglandin E2. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. This particular compound is often used in research settings due to its stability and reactivity, which make it a valuable tool for studying various biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid typically involves multiple steps, starting from prostaglandin E2. The process includes the methylation of the carboxylic acid group to form the methyl ester, followed by the introduction of trimethylsilyl groups to protect the hydroxyl functionalities. The reaction conditions often involve the use of silylating agents such as trimethylsilyl chloride in the presence of a base like imidazole.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the double bonds or carbonyl groups present in the molecule.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove trimethylsilyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or aldehydes, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: The compound is employed in the study of cellular signaling pathways, particularly those involving prostaglandins.
Medicine: Research into the pharmacological effects of prostaglandin derivatives often utilizes this compound.
Industry: It may be used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of (Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid involves its interaction with prostaglandin receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in various physiological processes, including inflammation, pain, and vascular function. The compound’s trimethylsilyl groups enhance its stability and facilitate its interaction with these receptors, allowing for detailed studies of prostaglandin-mediated pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prostaglandin E2: The parent compound, which is less stable and more reactive.
Prostaglandin F2α: Another prostaglandin with different physiological effects.
Prostaglandin D2: Involved in allergic reactions and inflammation.
Uniqueness
(Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid is unique due to its enhanced stability and reactivity, which make it a valuable tool for research. Its trimethylsilyl groups protect the hydroxyl functionalities, allowing for more controlled and specific reactions compared to its parent compound, prostaglandin E2.
Eigenschaften
CAS-Nummer |
90293-03-1 |
|---|---|
Molekularformel |
C29H56O5Si3 |
Molekulargewicht |
569 g/mol |
IUPAC-Name |
(Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C29H56O5Si3/c1-11-12-15-18-24(32-35(2,3)4)21-22-26-25(19-16-13-14-17-20-29(30)31)27(33-36(5,6)7)23-28(26)34-37(8,9)10/h13,16,21-22,24,26,28H,11-12,14-15,17-20,23H2,1-10H3,(H,30,31)/b16-13-,22-21+/t24-,26+,28+/m0/s1 |
InChI-Schlüssel |
PRCBNNYAGSXBRK-NXKCVCBJSA-N |
SMILES |
CCCCCC(C=CC1C(CC(=C1CC=CCCCC(=O)O)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Isomerische SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=C1C/C=C\CCCC(=O)O)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Kanonische SMILES |
CCCCCC(C=CC1C(CC(=C1CC=CCCCC(=O)O)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Synonyme |
9-enol-PGE2 methyl ester trimethylsilyl ether 9-enol-prostaglandin E2 methyl ester trimethylsilyl ether EPGE2-METE methyl ester trimethylsilyl ether 9-enol-PGE2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-dimethoxyphenyl)-N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide](/img/structure/B1238989.png)
![methyl (2E)-2-(3-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarboxylate](/img/structure/B1238990.png)






![3,3',3'',3'''-[(7S,8S,12S,13S)-3,8,13,17-tetrakis(carboxymethyl)-8,13,15-trimethyl-7,8,12,13,20,24-hexahydroporphyrin-2,7,12,18-tetrayl]tetrapropanoic acid](/img/structure/B1239004.png)




